N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring, a tetrahydrothiazolo ring, and a pyridine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions, including redox reactions, substitution reactions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Functional Chemical Groups in CNS Drugs
The compound N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide contains several functional groups, including heterocycles with nitrogen, sulfur, and oxygen. These groups are significant in synthesizing compounds with Central Nervous System (CNS) activity, potentially leading to effects ranging from depression to euphoria and convulsion. Certain functional groups like thiophenes, pyridine, and carboxamide are explored for their CNS activities and medicinal importance (Saganuwan, 2017).
Thiophene Derivatives and Carcinogenicity Evaluation
Thiophene derivatives, a component of the compound, have been synthesized and evaluated for potential carcinogenicity. For instance, thiophene analogues of benzidine and 4-aminobiphenyl were assessed for their chemical and biological behavior, indicating potential carcinogenicity, though their ability to cause tumors in vivo is uncertain (Ashby et al., 1978).
Role in Drug Synthesis
The heterocyclic component in the compound, specifically the thienopyridine-class, is crucial in drug synthesis. For example, the thienopyridine-class of antithrombotic and antiplatelet drugs like (S)-clopidogrel highlights the importance of such structures in pharmaceutical activities. The demand for drugs like (S)-clopidogrel has encouraged the development of facile synthetic approaches for these compounds (Saeed et al., 2017).
Amyloid Imaging in Alzheimer's Disease
The presence of thiazole and benzothiazole functional groups in the compound is significant, as similar structures are found in radioligands used for amyloid imaging in Alzheimer's disease patients. These imaging techniques are pivotal for early detection and understanding the pathophysiology of Alzheimer's disease (Nordberg, 2007).
Biological Activities of Phenothiazines
The structure of the compound might be related to phenothiazines, which show a wide range of biological activities. Modifications in the tricyclic ring system and the inclusion of heterocycles like thiophene have led to compounds with significant antibacterial, anticancer, antiviral, and other activities (Pluta, Morak-Młodawska & Jeleń, 2011).
Future Directions
properties
IUPAC Name |
N-[5-[2-(2-fluorophenoxy)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S2/c20-13-3-1-2-4-15(13)26-10-17(24)23-7-5-14-16(9-23)28-19(21-14)22-18(25)12-6-8-27-11-12/h1-4,6,8,11H,5,7,9-10H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLBZDOOLKSTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide |
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